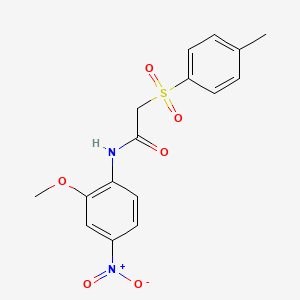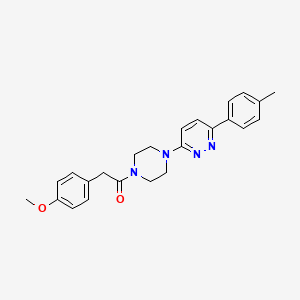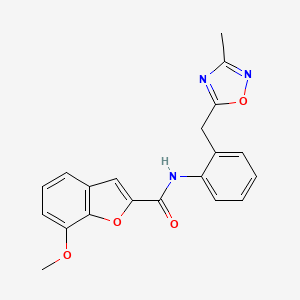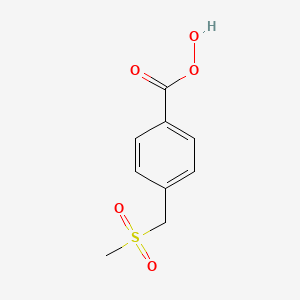
N-(2-methoxy-4-nitrophenyl)-2-tosylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methoxy-4-nitrophenyl)-2-tosylacetamide” is likely an organic compound containing functional groups such as an amide, a nitro group, and a methoxy group. These functional groups could potentially give the compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, methoxy, and amide functional groups would significantly influence its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar amide group could influence its solubility in water .Applications De Recherche Scientifique
Catalytic Hydrogenation for Green Synthesis
Catalytic hydrogenation has been applied for the green synthesis of important intermediates such as N-(3-Amino-4-methoxyphenyl)acetamide, using novel Pd/C catalysts developed for high activity, selectivity, and stability. This method presents an environmentally friendly alternative to traditional reduction techniques, achieving high selectivity with minimal byproduct formation (Zhang Qun-feng, 2008).
Colorimetric Assay Development
The development of a colorimetric assay for N-Acetyl-β-D-glucosaminidase (NAG) in pathological urine utilizes the ω-Nitrostyryl substrate. This novel approach offers a reliable alternative to fluorimetric methods, suitable for routine monitoring of renal patients both in laboratories and potentially by non-laboratory personnel in clinical settings (C. Yuen et al., 1984).
Anticoagulant Properties of Nitrophorin 2
Nitrophorin 2 (NP2), a salivary protein from Rhodnius prolixus, demonstrates unique anticoagulant properties apart from its role in transporting nitric oxide and binding histamine. The structural analysis reveals potential areas responsible for its anticoagulant activity, suggesting applications in designing new anticoagulants (J. Andersen & W. Montfort, 2000).
Novel p-Nitrophenol Degradation Pathway
A novel gene cluster responsible for the degradation of p-Nitrophenol, a known environmental contaminant, has been characterized in Rhodococcus opacus SAO101. This discovery provides insights into bioremediation strategies for nitrophenol pollutants (W. Kitagawa, N. Kimura, Y. Kamagata, 2004).
Corrosion Inhibition Studies
N-Phenyl-benzamide derivatives, with varying substituents, have been studied for their corrosion inhibition efficiency on mild steel in acidic conditions. The study demonstrates the influence of electron-donating and withdrawing groups on inhibition performance, providing a basis for the design of effective corrosion inhibitors (Ankush Mishra et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-11-3-6-13(7-4-11)25(22,23)10-16(19)17-14-8-5-12(18(20)21)9-15(14)24-2/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGYYGLFMXIECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(o-tolyl)urea](/img/structure/B2977595.png)

![7-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2977598.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide](/img/structure/B2977599.png)

![3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2977602.png)
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2977607.png)
![3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2977608.png)
![3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2977609.png)



